molecular formula C42H56N4O7S2 B1663809 Cenicriviroc-Mesylat CAS No. 497223-28-6

Cenicriviroc-Mesylat

Katalognummer: B1663809
CAS-Nummer: 497223-28-6
Molekulargewicht: 793.1 g/mol
InChI-Schlüssel: IXPBPUPDRDCRSY-YLZLUMLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cenicrivirocmesilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Modellverbindung verwendet, um chemische Reaktionen und Mechanismen zu untersuchen.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

    Medizin: Als potenzielle Behandlung von HIV-Infektionen, nicht-alkoholischer Fettleber und anderen entzündlichen Erkrankungen erforscht.

    Industrie: In der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt .

5. Wirkmechanismus

Cenicrivirocmesilat übt seine Wirkung durch die Hemmung des C-C-Chemokinrezeptors vom Typ 2 und des C-C-Chemokinrezeptors vom Typ 5 aus. Diese Rezeptoren sind am Eintritt des Virus in menschliche Zellen beteiligt, und ihre Hemmung verhindert, dass das Virus die Zellen infiziert. Darüber hinaus kann die Hemmung des C-C-Chemokinrezeptors vom Typ 2 entzündungshemmende Wirkungen haben, wodurch Cenicrivirocmesilat zu einem potenziellen therapeutischen Mittel für entzündliche Erkrankungen wird .

Ähnliche Verbindungen:

Einzigartigkeit: Cenicrivirocmesilat ist einzigartig in seiner dualen Hemmung des C-C-Chemokinrezeptors vom Typ 2 und des C-C-Chemokinrezeptors vom Typ 5, wodurch es mehrere an der Vireneintritt und Entzündung beteiligte Wege angreifen kann. Dieser duale Wirkmechanismus unterscheidet es von anderen ähnlichen Verbindungen, die in der Regel nur einen Rezeptor angreifen .

Wirkmechanismus

Target of Action

Cenicriviroc mesylate is a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in the immune response, inflammation, and pain perception .

Mode of Action

Cenicriviroc mesylate functions as an entry inhibitor, preventing the virus from entering into a human cell . It binds to a domain of CCR5, subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Inhibition of CCR2 may also have an anti-inflammatory effect .

Biochemical Pathways

The drug affects the CCR2 and CCR5 pathways, which are associated with inflammatory responses . Inhibition of these pathways could attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like COVID-19 . The drug also impacts the activation and influx of glial and immune cells, and the expression level of important pro-nociceptive cytokines .

Pharmacokinetics

Cenicriviroc mesylate is metabolized by the liver . Its pharmacokinetics may be influenced by hepatic impairment, with increased exposures observed in cases of moderate hepatic impairment .

Result of Action

Cenicriviroc mesylate has been shown to alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . It also decreases the expression of CCR2 in the spinal cord and CCR5 in the dorsal root ganglia (DRG) . Additionally, it prevents the increase of important pro-nociceptive factors (e.g., IL-1beta, IL-6, IL-18, and CCL3) in the lumbar spinal cord and/or DRG .

Action Environment

The action of Cenicriviroc mesylate can be influenced by environmental factors such as the presence of other drugs. For instance, its analgesic effects were enhanced when administered in combination with opioids in neuropathic rats . .

Safety and Hazards

Most adverse events reported in studies were mild to moderate in severity. The most frequent events were rash, fatigue, and dizziness .

Zukünftige Richtungen

Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .

Biochemische Analyse

Biochemical Properties

Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, cenicriviroc mesylate prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.

Cellular Effects

Cenicriviroc mesylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, cenicriviroc mesylate inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .

Molecular Mechanism

The molecular mechanism of action of cenicriviroc mesylate involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cenicriviroc mesylate have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of cenicriviroc mesylate have been well-documented, ensuring its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of cenicriviroc mesylate vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, cenicriviroc mesylate has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

Cenicriviroc mesylate is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .

Transport and Distribution

Cenicriviroc mesylate is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.

Subcellular Localization

The subcellular localization of cenicriviroc mesylate is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.

Analyse Chemischer Reaktionen

Reaktionstypen: Cenicrivirocmesilat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, die die Reaktionen erleichtern. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse zu erzielen .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden führen, während Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .

Eigenschaften

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497223-28-6
Record name Cenicriviroc mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENICRIVIROC MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide (100 mg) in ethyl acetate (4 ml) was added dropwise a solution of methanesulfonic acid (9.31 μl) in ethyl acetate (2 ml) with vigorous stirring, after which the mixture was stirred under light shielding overnight. The precipitated crystals were filtered, and further washed with ethyl acetate (5 ml), followed by drying under reduced pressure. The resulting crystals were recrystallized from 2-butanone (4 ml) to give (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate (88.4 mg) as yellow crystals (Compound 14).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc mesylate
Reactant of Route 2
Reactant of Route 2
Cenicriviroc mesylate
Reactant of Route 3
Reactant of Route 3
Cenicriviroc mesylate
Reactant of Route 4
Reactant of Route 4
Cenicriviroc mesylate
Reactant of Route 5
Cenicriviroc mesylate
Reactant of Route 6
Reactant of Route 6
Cenicriviroc mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.